Pentafluorothiophenol vs. Thiophenol: Exceptional Acidity Drives Enhanced Thiolate Availability
The acidity of pentafluorothiophenol is substantially higher than that of the parent compound, thiophenol. The pKa of pentafluorothiophenol is 2.68 [1], whereas the pKa of thiophenol is approximately 10.3 [2]. This difference of over 7 pKa units means that at a typical pH of 7, pentafluorothiophenol is >99.99% deprotonated to its reactive thiolate form (C6F5S⁻), while thiophenol remains >99.9% protonated and largely unreactive.
| Evidence Dimension | Acid dissociation constant (pKa) and % thiolate anion at pH 7 |
|---|---|
| Target Compound Data | pKa = 2.68 |
| Comparator Or Baseline | Thiophenol (pKa = 10.3) |
| Quantified Difference | ΔpKa ≈ 7.6; at pH 7: >99.99% thiolate vs. <0.1% thiolate |
| Conditions | Aqueous solution, 25 °C (reference data) |
Why This Matters
This orders-of-magnitude difference in thiolate concentration directly impacts reaction rates and yields in nucleophilic substitutions, metal complexations, and thiol-ene/click chemistries conducted under mild, near-neutral conditions.
- [1] William P. Jencks, Karin Salvesen, "Equilibrium deuterium isotope effects on the ionization of thiol acids," J. Am. Chem. Soc., 1971, 93, pp 4433–4436. DOI: 10.1021/ja00747a016. View Source
- [2] CRC Handbook of Chemistry and Physics, 97th Edition, 2016-2017, "Dissociation Constants of Organic Acids and Bases." View Source
